molecular formula C17H24ClFN2O4S B11344004 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Cat. No.: B11344004
M. Wt: 406.9 g/mol
InChI Key: HZBWIGBHSHQUCM-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the methanesulfonyl group: This step often involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-chloro-6-fluorophenyl group: This can be done through a nucleophilic substitution reaction, where the piperidine derivative reacts with 2-chloro-6-fluorobenzyl chloride.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chloro-6-fluorophenyl)methyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
  • 1-[(2-Chloro-6-fluorophenyl)methylsulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H24ClFN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H24ClFN2O4S/c1-12(10-25-2)20-17(22)13-6-8-21(9-7-13)26(23,24)11-14-15(18)4-3-5-16(14)19/h3-5,12-13H,6-11H2,1-2H3,(H,20,22)

InChI Key

HZBWIGBHSHQUCM-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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